
3-Boc-amino-butylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Boc-amino-butylamine hydrochloride is a chemical compound with the molecular formula C9H21ClN2O2 and a molecular weight of 224.73 g/mol . It is a derivative of butylamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
The synthesis of 3-Boc-amino-butylamine hydrochloride typically involves the protection of the amino group in butylamine with a Boc group. One efficient method for this protection is using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as Amberlyst-15 in ethanol . The reaction proceeds under mild conditions and the catalyst can be easily separated and reused. Industrial production methods may involve similar protection strategies but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
3-Boc-amino-butylamine hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.
Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.
Common reagents and conditions used in these reactions include acidic catalysts for deprotection and coupling agents like EDCI or DCC for amidation. The major products formed from these reactions are free amines, substituted amines, and amides.
Scientific Research Applications
3-Boc-amino-butylamine hydrochloride is widely used in scientific research, particularly in:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Peptide Synthesis: It is employed in the protection and deprotection of amino groups during peptide synthesis.
Material Science: The compound is used in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of 3-Boc-amino-butylamine hydrochloride primarily involves its ability to undergo deprotection and substitution reactions. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
3-Boc-amino-butylamine hydrochloride can be compared with other Boc-protected amines such as:
- Boc-protected ethylamine
- Boc-protected propylamine
- Boc-protected isobutylamine
These compounds share similar protective strategies but differ in the length and structure of the carbon chain attached to the amino group. The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C9H21ClN2O2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
tert-butyl 4-hydrazinyl-2-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-7(5-6-11-10)8(12)13-9(2,3)4;/h7,11H,5-6,10H2,1-4H3;1H |
InChI Key |
YJRYCQYJPYLICO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNN)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


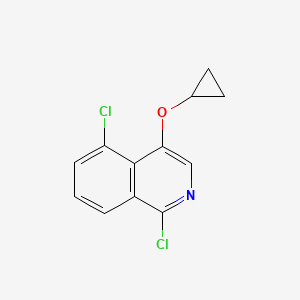
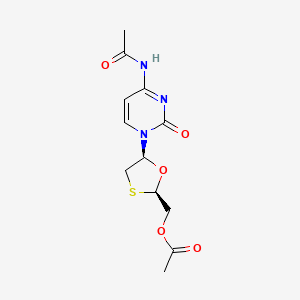
![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
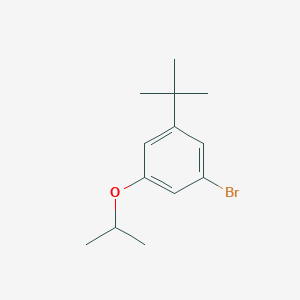

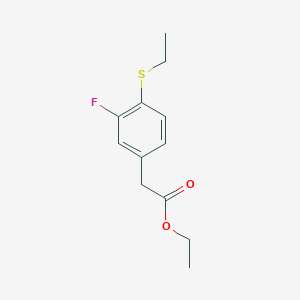
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)

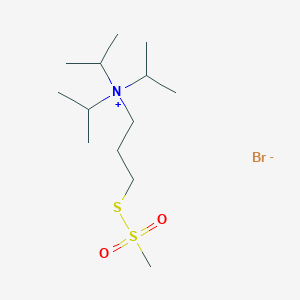


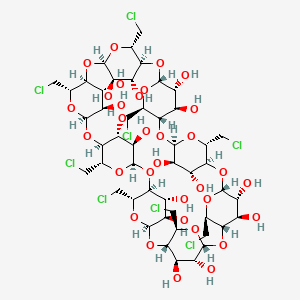
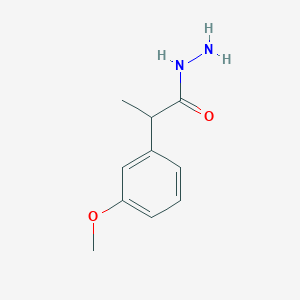
![2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3](/img/structure/B13855315.png)
